molecular formula C9H7ClN2 B1354708 7-Chloroquinolin-2-amine CAS No. 43200-95-9

7-Chloroquinolin-2-amine

Cat. No. B1354708
CAS RN: 43200-95-9
M. Wt: 178.62 g/mol
InChI Key: CVUUCFIVYYDLHL-UHFFFAOYSA-N
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Description

7-Chloroquinolin-2-amine is a chemical compound with the molecular formula C9H7ClN2. It has a molecular weight of 178.62 . It is used in the manufacture of chemical compounds and is typically handled in a laboratory setting .


Synthesis Analysis

The synthesis of this compound derivatives has been described in several studies . One method involves the use of ultrasound irradiation in a process known as click chemistry . The structures of these new compounds were confirmed using various techniques such as IR, 1H NMR, 13C NMR, and mass spectral analysis .


Molecular Structure Analysis

The molecular structure of this compound was confirmed using various techniques such as FTIR, Proton NMR, Carbon NMR, and mass spectral analysis .


Chemical Reactions Analysis

The chemical reactions involving this compound have been studied in the context of synthesizing new derivatives . These reactions often involve the use of ultrasound irradiation and click chemistry .


Physical And Chemical Properties Analysis

This compound is a solid compound with a molecular weight of 178.62 g/mol . It should be stored in a dark place, under an inert atmosphere, at room temperature .

Scientific Research Applications

Synthesis and Anti-Plasmodial Activity

7-Chloroquinolin-2-amine has been a key component in the synthesis of new compounds with potential anti-plasmodial activity. Studies have reported the synthesis of novel compounds using this compound, demonstrating effectiveness against both chloroquine-sensitive and resistant strains of Plasmodium falciparum, the parasite responsible for malaria. These studies contribute significantly to the search for new antimalarial agents, particularly those capable of overcoming resistance to existing drugs (Beagley et al., 2003); (Faist et al., 2017).

Antibacterial Properties

Research has also been conducted on the antibacterial properties of new derivatives of this compound. These studies have shown promising results against various gram-positive and gram-negative strains, indicating the potential of these derivatives as antibacterial agents (Al-Hiari et al., 2007).

Antitubercular and Antimalarial Applications

Further studies have focused on synthesizing new 7-chloroquinoline derivatives, demonstrating significant in vitro antitubercular and antimalarial activities. These compounds have been compared with existing antitubercular and antimalarial agents, showing potential as broad-spectrum agents for these diseases (Patel et al., 2021).

Anticancer Potential

This compound derivatives have also been investigated for their potential anticancer properties. Studies have synthesized a series of compounds and examined their cytotoxic effects on different human tumor cell lines. Results have shown that some derivatives exhibit significant activity, suggesting their potential as prototypes for new classes of anticancer agents (Zhang et al., 2007).

Mechanism of Action

While the exact mechanism of action of 7-Chloroquinolin-2-amine is not fully understood, it is known that quinoline derivatives have antimalarial, antiasthmatic, antiinflammatory, antibacterial, and antihypersensitive activities .

Safety and Hazards

7-Chloroquinolin-2-amine is classified as a hazardous substance. It is harmful if swallowed and can cause skin irritation and serious eye irritation. It may also cause respiratory irritation .

Future Directions

Research into 7-Chloroquinolin-2-amine and its derivatives is ongoing, with a focus on their potential as antimicrobial, antimalarial, and anticancer agents . Further studies are needed to fully understand their mechanisms of action and potential therapeutic applications.

properties

IUPAC Name

7-chloroquinolin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2/c10-7-3-1-6-2-4-9(11)12-8(6)5-7/h1-5H,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVUUCFIVYYDLHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=C1C=CC(=N2)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80509288
Record name 7-Chloroquinolin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80509288
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

43200-95-9
Record name 7-Chloroquinolin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80509288
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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